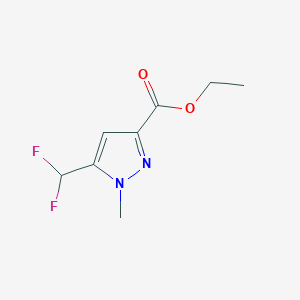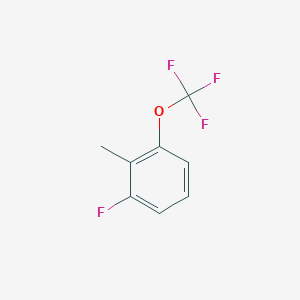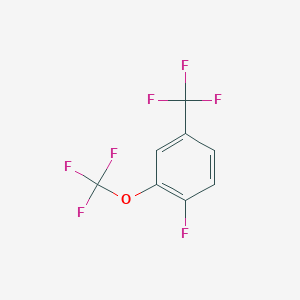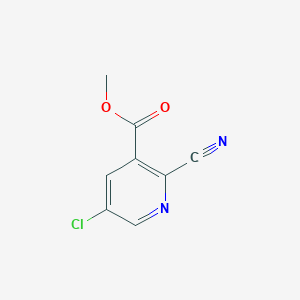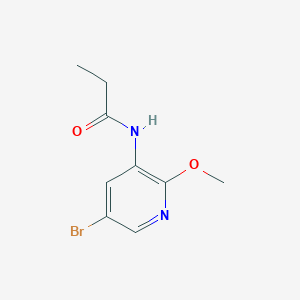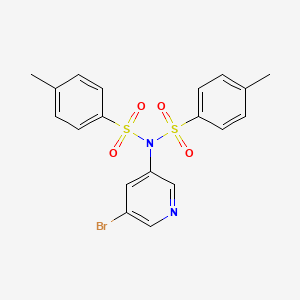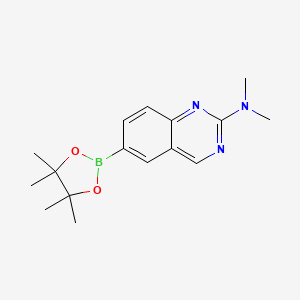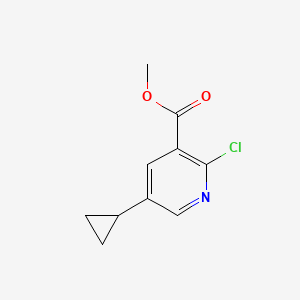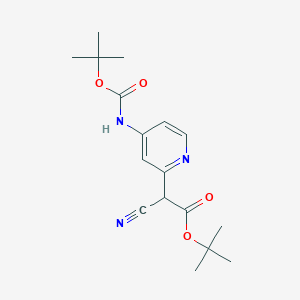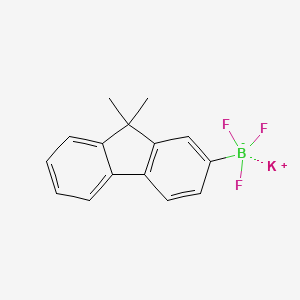
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate
Übersicht
Beschreibung
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3·K . It is manufactured by FUJIFILM Wako Pure Chemical Corporation . The compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is 300.17 . The structure of the related compound, 9,9-Dimethylfluorene, is available in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen
Michael Reactions and Synthesis
- The Michael-addition reaction involving 2-iodofluorene and 9,9′-bifluorenylidene, which includes the use of fluorene derivatives, is significant for creating various iodo-substituted fluorenes and related compounds (Minabe & Suzuki, 1972).
Polymer Synthesis and Fluorescence Sensing
- Novel polymers synthesized from isatins and aromatic hydrocarbons, including 9,9-dimethyl-9H-fluorene, exhibit soluble characteristics in common organic solvents, and are used in fluorescence sensing for various cations and anions (Hernandez et al., 2010).
Structural Studies of Potassium Fluorenide
- The crystallization and structural analysis of potassium fluorenide derivatives, such as 9-tert-butylfluorenide, offer insights into the solid-state interactions and steric effects of these compounds (Janiak, 1993).
OLED Material Synthesis
- 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate in OLED material synthesis, has been synthesized from fluorene, highlighting the role of fluorene derivatives in advanced material applications (Xue-feng, 2013).
Luminescent Properties and Sensing Applications
- Lanthanide-organic frameworks based on derivatives of 9,9-dimethyl-9H-fluorene exhibit heat-resisting abilities and fluorescent sensing capabilities for a variety of cations and anions (Li et al., 2020).
Electroluminescence in Devices
- Polyfluorenes, synthesized without monoalkylfluorene defects, such as 9,9-dioctyl-9H-fluorene, when used in light-emitting devices, show minimal green emission, highlighting their potential in device fabrication (Cho et al., 2007).
Synthesis in Cation-Solvating Solvents
- The synthesis of 9,9-dimethylfluorene in cation-solvating solvents, such as methylphosphonic acid tetramethyldiamide, demonstrates its high yield and the importance of solvent choice in synthesis processes (Ranneva et al., 1969).
Reactions with Benzoyl Chloride and Ethyl Benzoate
- The reactions of potassium salt of fluorene with benzoyl chloride and ethyl benzoate, resulting in various benzoylfluorene derivatives, indicate the reactivity of fluorene compounds in organic synthesis (Scherf & Brown, 1961).
Comparative Reactivity Studies
- Studies on the reactivities of lithium, sodium, and potassium with fluorene in different solvents provide insights into the formation of 9-fluorenyl metal derivatives and their solubilities (Scherf & Brown, 1960).
Safety And Hazards
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, and wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYHVOQTJBSPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
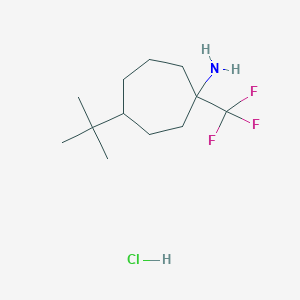
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
